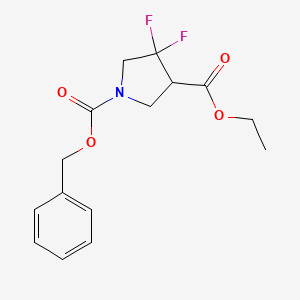![molecular formula C9H5ClN2O B13102286 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C9H5ClN2O. It is a derivative of furo[2,3-c]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings. The presence of a chlorine atom at the 7-position and a nitrile group at the acetonitrile moiety makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chlorofuro[2,3-c]pyridine.
Formation of Acetonitrile Moiety: The acetonitrile group is introduced through a nucleophilic substitution reaction. This involves the reaction of 7-chlorofuro[2,3-c]pyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A structurally related compound with a pyrrolo[2,3-b]pyridine core.
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: A compound with a hydroxyl group instead of a chlorine atom.
2-(2-Chloropyridin-3-yl)acetonitrile: A compound with a chloropyridine core.
Uniqueness
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile is unique due to the presence of both furan and pyridine rings fused together, along with a chlorine atom at the 7-position and a nitrile group at the acetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-(7-chlorofuro[2,3-c]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-7(2-4-12-9)6(1-3-11)5-13-8/h2,4-5H,1H2 |
Clé InChI |
OMBURRQLQFUHCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CO2)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)











![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
